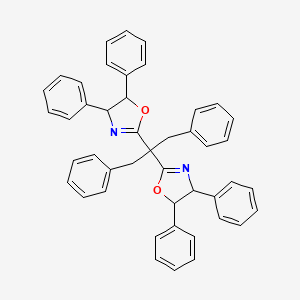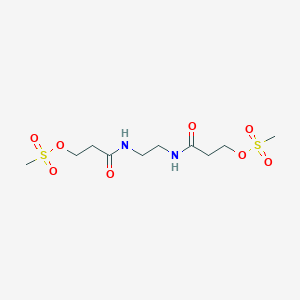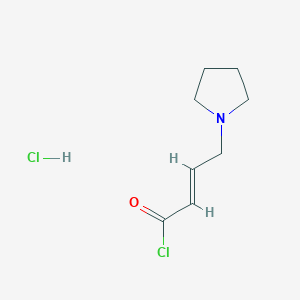
4-Pyrrolidin-1-yl-but-2-enoyl chloride hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyrrolidin-1-yl-but-2-enoyl chloride hydrochloride is a chemical compound with the molecular formula C8H13Cl2NO and a molecular weight of 210.10 g/mol . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are widely used in medicinal chemistry due to their biological activity and ability to interact with various molecular targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrrolidin-1-yl-but-2-enoyl chloride hydrochloride typically involves the reaction of pyrrolidine with but-2-enoyl chloride in the presence of hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
化学反応の分析
Types of Reactions
4-Pyrrolidin-1-yl-but-2-enoyl chloride hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Addition Reactions: The double bond in the but-2-enoyl moiety allows for addition reactions with various reagents.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and pyrrolidine.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as Lewis acids can be used to facilitate addition reactions.
Solvents: Organic solvents like dichloromethane and tetrahydrofuran are often used in these reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Addition Products: Addition reactions can yield products with different functional groups attached to the but-2-enoyl moiety.
科学的研究の応用
4-Pyrrolidin-1-yl-but-2-enoyl chloride hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers use this compound to study the interactions of pyrrolidine derivatives with various biological targets.
作用機序
The mechanism of action of 4-Pyrrolidin-1-yl-but-2-enoyl chloride hydrochloride involves its interaction with molecular targets through the pyrrolidine ring. The compound can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, affecting their activity. The presence of the chloride group allows for nucleophilic substitution reactions, which can modify the structure and function of the target molecules .
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: A similar compound with a lactam structure, used in the synthesis of various pharmaceuticals.
Pyrrolidine-2,5-dione: Another derivative with applications in medicinal chemistry.
Uniqueness
4-Pyrrolidin-1-yl-but-2-enoyl chloride hydrochloride is unique due to its combination of a pyrrolidine ring and a but-2-enoyl chloride moiety. This structure allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound in research and industrial applications .
特性
分子式 |
C8H13Cl2NO |
|---|---|
分子量 |
210.10 g/mol |
IUPAC名 |
(E)-4-pyrrolidin-1-ylbut-2-enoyl chloride;hydrochloride |
InChI |
InChI=1S/C8H12ClNO.ClH/c9-8(11)4-3-7-10-5-1-2-6-10;/h3-4H,1-2,5-7H2;1H/b4-3+; |
InChIキー |
MUFLFKSJIZPDPK-BJILWQEISA-N |
異性体SMILES |
C1CCN(C1)C/C=C/C(=O)Cl.Cl |
正規SMILES |
C1CCN(C1)CC=CC(=O)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


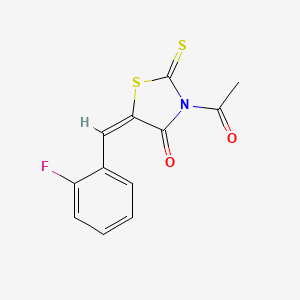

![N'-{(E)-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]methylidene}-4-(4-methoxy-2-methylphenyl)butanehydrazide](/img/structure/B13822987.png)
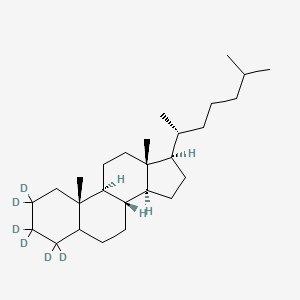
![(3Z)-1-[(4-methylpiperidin-1-yl)methyl]-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B13822993.png)
![3-benzyl-6-(2-oxopropyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13822996.png)
![2-(2,3-dimethylphenoxy)-N'-[(E)-pyrrol-2-ylidenemethyl]acetohydrazide](/img/structure/B13822997.png)
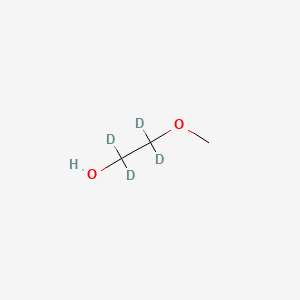

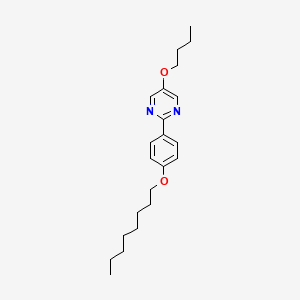
![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenol](/img/structure/B13823019.png)

